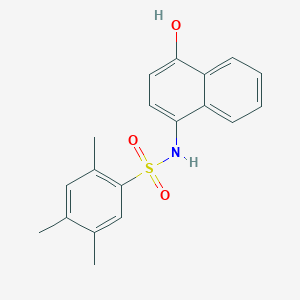
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in the field of scientific research. BON is a sulfonamide derivative that possesses a unique chemical structure, making it a valuable compound for various research applications.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of various kinases, which are proteins that regulate cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to possess anti-oxidant properties, which can help protect cells from oxidative damage. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has also been found to inhibit the growth of cancer cells, making it a potential treatment option for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its unique chemical structure, which makes it a valuable compound for various research applications. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its relatively high cost, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for the research of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide. One potential direction is the development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide and its potential applications in various scientific fields. Finally, the development of more cost-effective synthesis methods for N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide could make it more accessible to researchers.
Synthesemethoden
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves a multi-step process that requires several chemical reactions. The initial step involves the conversion of 3-bromo-4-hydroxy-1-naphthol to its corresponding sulfonamide derivative using benzenesulfonyl chloride. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent. The resulting product is N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, or N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is in the field of cancer research. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a valuable compound for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C16H11BrFNO3S |
|---|---|
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H11BrFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
InChI-Schlüssel |
CAMNZAZSAHUYIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
